molecular formula C18H20Cl2N6O2S B2919162 3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1172572-25-6

3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2919162
CAS No.: 1172572-25-6
M. Wt: 455.36
InChI Key: OZAUVRMCLRJHLD-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as dichloro, pyrazolyl, pyrimidinyl, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic or acidic conditions.

    Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or ammonia.

    Cyclization reactions: These reactions involve the formation of a ring structure from linear precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous flow reactors: Used for large-scale production with continuous input of reactants and output of products.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Biological Research: The compound may be used in studies to understand its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: The compound may interact with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,4-dichloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N6O2S/c1-11-8-12(2)26(25-11)18-10-17(23-13(3)24-18)21-6-7-22-29(27,28)14-4-5-15(19)16(20)9-14/h4-5,8-10,22H,6-7H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAUVRMCLRJHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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